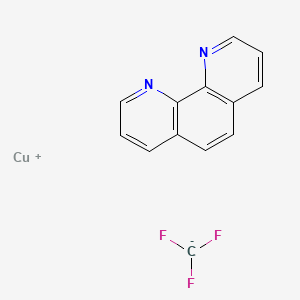

(1,10-Phenanthroline)(trifluoromethyl)copper(I)

Description

Properties

CAS No. |

1300746-79-5 |

|---|---|

Molecular Formula |

C13H8CuF3N2 |

Molecular Weight |

312.76 g/mol |

IUPAC Name |

copper(1+);1,10-phenanthroline;trifluoromethane |

InChI |

InChI=1S/C12H8N2.CF3.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-8H;;/q;-1;+1 |

InChI Key |

HFYRAUCEONFIPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] |

Synonyms |

(1,10-Phenanthroline-κN1,κN10)(trifluoromethyl)copper Coordination Compound; |

Origin of Product |

United States |

Preparation Methods

The synthesis of Copper(1+);1,10-phenanthroline;trifluoromethane typically involves the reaction of copper(I) tert-butoxide with 1,10-phenanthroline, followed by the addition of trifluoromethyltrimethylsilane (CF3TMS). The reaction is carried out under mild conditions and results in a thermally stable, single-component reagent . Another method involves the reaction of copper(II) nitrate with 1,10-phenanthroline in methanol, followed by the addition of trifluoromethylating agents .

Chemical Reactions Analysis

Copper(1+);1,10-phenanthroline;trifluoromethane is primarily used as a reagent for trifluoromethylation reactions. It can react with aryl iodides, including electron-rich, electron-deficient, and sterically hindered iodoarenes, under mild conditions to yield trifluoromethylated products . The compound is also effective in the oxidative trifluoromethylation of organoboron reagents and terminal alkynes through C-H activation . Common reagents used in these reactions include trifluoromethyltrimethylsilane and various copper salts.

Scientific Research Applications

Copper(1+);1,10-phenanthroline;trifluoromethane has a broad range of applications in scientific research. In chemistry, it is used as a reagent for the trifluoromethylation of organic molecules, which is a valuable transformation in the synthesis of pharmaceuticals and agrochemicals . In biology and medicine, copper complexes with 1,10-phenanthroline have shown potential as antifungal agents, particularly against drug-resistant Candida species . Additionally, these compounds are being explored for their anticancer properties, as they can induce cell death in tumor cells through the pro-apoptotic branch of the Unfolded Protein Response .

Mechanism of Action

The mechanism of action of Copper(1+);1,10-phenanthroline;trifluoromethane in trifluoromethylation reactions involves the transfer of the trifluoromethyl group to the substrate, facilitated by the copper center. In biological systems, copper complexes with 1,10-phenanthroline can generate reactive oxygen species (ROS) and induce oxidative stress, leading to cell death . These complexes can also disrupt mitochondrial function and damage the plasma membrane, further contributing to their cytotoxic effects .

Comparison with Similar Compounds

Copper(1+);1,10-phenanthroline;trifluoromethane is unique due to its ability to introduce trifluoromethyl groups into organic molecules under mild conditions. Similar compounds include other copper(I) complexes with different ligands, such as bis(1,10-phenanthroline)copper(I) and copper(II) complexes with 1,10-phenanthroline . These compounds also exhibit interesting photophysical properties and have been studied for their potential as photosensitizers . the trifluoromethylating ability of Copper(1+);1,10-phenanthroline;trifluoromethane sets it apart from these related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.